molecular formula C14H27N3O2S B2705573 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034584-11-5

3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2705573
CAS No.: 2034584-11-5
M. Wt: 301.45
InChI Key: SCIAQMFXHSHDBH-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound offered for research and development purposes. This molecule features a complex structure that incorporates a piperidine ring—a common scaffold in medicinal chemistry—linked via a methyl group to a urea functional group. One arm of the urea extends to a 2-methoxyethyl chain, while the piperidine nitrogen is bound to a thiolan-3-yl (tetrahydrothiophen-3-yl) group, introducing a sulfur-containing heterocycle. The presence of the urea group is particularly significant, as it can act as a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets such as enzymes or receptors . This molecular architecture suggests potential research applications in the design and synthesis of novel bioactive molecules. The combination of a basic piperidine amine and a polar urea moiety can influence the compound's solubility, lipophilicity, and overall pharmacokinetic profile, making it a point of interest for structure-activity relationship (SAR) studies. Researchers may investigate this compound as a potential intermediate or building block in the synthesis of more complex molecules, or as a lead compound for various pharmacological investigations. As with all research chemicals, a rigorous risk assessment must be performed prior to use. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2S/c1-19-8-5-15-14(18)16-10-12-2-6-17(7-3-12)13-4-9-20-11-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIAQMFXHSHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves the reaction of a suitable isocyanate with an amine. The general reaction can be represented as follows:

[ \text{R-NCO} + \text{R’-NH}_2 \rightarrow \text{R-NH-CO-NH-R’} ]

In this case, the isocyanate and amine precursors would be chosen to introduce the 2-methoxyethyl and tetrahydrothiophen-3-yl groups, respectively. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse research studies and providing comprehensive insights into its biological activities.

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity : Studies have shown that derivatives of urea possess significant antimicrobial properties, inhibiting the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential : In vitro studies suggest that related compounds can inhibit cancer cell proliferation across multiple lines. For instance, certain derivatives have demonstrated GI50 values ranging from 15.1 to 28.7 µM, indicating strong antiproliferative activity.

Anti-inflammatory Effects : Compounds featuring thiourea or thiolane structures have been reported to modulate inflammatory pathways, potentially reducing pro-inflammatory cytokines in models of chronic inflammatory diseases.

Urease Inhibition

The urea moiety in this compound suggests potential applications as a urease inhibitor. Urease is an enzyme implicated in various pathologies, including kidney stone formation and peptic ulcers. Research has focused on synthesizing novel urease inhibitors to mitigate these conditions. Compounds with thiourea structures have shown promise in this regard, indicating that our compound may also possess similar inhibitory effects.

Pharmacological Studies

Given its structural features, this compound may be explored for various pharmacological applications:

  • Antioxidant Activity : Thiourea derivatives are known for their antioxidant properties, which can be beneficial in treating oxidative stress-related conditions.
  • Anti-cancer Therapeutics : The anticancer potential observed in related compounds suggests that this compound could be developed further for cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of urea derivatives, revealing significant inhibition against pathogenic bacteria.
  • Cytotoxicity in Cancer Cells : Research demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, supporting further investigation into their therapeutic potential.
  • Inflammatory Response Modulation : Investigations into the anti-inflammatory properties of thiourea derivatives indicated their ability to inhibit pro-inflammatory cytokines effectively.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Urea Substituent Diversity :

  • The target’s 2-methoxyethyl group contrasts with aromatic (e.g., chlorophenyl in ) or bulky (e.g., oxaadamantyl in ) R1 groups. Methoxyethyl may improve metabolic stability compared to hydroxyethyl analogs (e.g., 324.4 Da compound in ).
  • The thiolan-3-yl-piperidinyl R2 group is unique. Saturated thiolan may confer distinct conformational flexibility and hydrophobic interactions compared to aromatic thiophene derivatives (e.g., 324.8 Da compound in ).

Piperidine Modifications :

  • Piperidine rings in analogs are often unsubstituted or modified with triazine () or carbonyl groups (). The thiolan substitution in the target could influence binding to sulfur-sensitive targets (e.g., oxidoreductases ).

Sulfur-Containing Groups :

  • Thiolan’s saturated sulfur ring may reduce π-stacking interactions but enhance solubility compared to aromatic thiophene. This could affect membrane permeability or target engagement .

Ureas with triazine-piperidine substitutions () are explored as kinase inhibitors, indicating possible enzyme-targeted activity.

Research Findings and Hypotheses

While direct data on the target compound are absent, insights from structural analogs suggest:

  • Pharmacokinetics : The methoxyethyl group may extend half-life compared to hydroxyethyl analogs by reducing oxidative metabolism .
  • Target Selectivity : The thiolan-piperidine moiety could interact with hydrophobic pockets in enzymes (e.g., FAD-dependent oxidoreductases ) or GPCRs.
  • Synthetic Feasibility : Similar piperidine-urea compounds are synthesized via coupling reactions (e.g., DIPEA-mediated amidation in ), suggesting viable routes for the target’s production.

Biological Activity

The compound 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₂₄N₂O₂S
Molecular Weight 332.5 g/mol
CAS Number 2379971-16-9

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the thiolane and piperidine moieties may facilitate binding to specific biological targets, modulating their activity. This interaction can lead to various pharmacological effects, which are currently under investigation.

Biological Activity

Research on the biological activity of similar compounds suggests potential applications in several therapeutic areas:

  • Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial properties. For instance, studies indicate that thiolane derivatives can inhibit the growth of various bacterial strains, including E. coli and M. luteus .
  • Cytotoxic Effects : Some derivatives exhibit cytotoxicity against cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular processes critical for tumor growth .
  • Anti-inflammatory Properties : Certain related compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several studies have reported on the biological activities of compounds closely related to this compound:

  • A study on nitrothiophenes indicated that structural modifications could significantly enhance antimicrobial activity, suggesting a similar potential for the target compound .
  • Research focusing on chromone derivatives highlighted their cytotoxic effects against tumor cells, proposing that modifications to the urea structure could yield compounds with improved efficacy .

Comparative Analysis

To better understand the unique properties of this compound, it's useful to compare it with other related compounds:

Compound Biological Activity Notable Features
1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)ureaAntimicrobial, anticancerContains thiophen moiety
N-(2-methoxyethyl)-1-piperidin-3-ylmethanesulfonamideAntimicrobialSulfonamide derivative
6,8-Dichloro-3-formylchromoneCytotoxic against tumor cellsExhibits selective toxicity

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the methoxyethyl, thiolane, and piperidine groups. For example, methoxy protons appear at δ 3.2–3.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 369.2) .
    Advanced Consideration : X-ray crystallography resolves stereochemistry of the thiolane-piperidine junction, critical for binding studies . Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient) .

What strategies are employed to analyze its mechanism of action and biological targets?

Advanced Research Question

  • Enzyme Inhibition Assays : Screen against soluble epoxide hydrolase (sEH) or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding to sEH’s catalytic triad (Asp335, Tyr383, His524), with urea forming hydrogen bonds .
  • Kinetic Studies : Measure Ki values under varying pH/temperature to assess competitive vs. non-competitive inhibition .

How do structural modifications influence pharmacological activity compared to analogs?

Advanced Research Question

  • Substituent Effects : Replacing thiolane with tetrahydrofuran reduces sEH inhibition (IC₅₀ from 12 nM to 230 nM), highlighting sulfur’s role in hydrophobic interactions .
  • Methoxyethyl vs. Benzyl Groups : Methoxyethyl enhances solubility (logP = 2.1 vs. 3.5 for benzyl) but lowers membrane permeability in Caco-2 assays .
    Data Contradiction : While some analogs show improved in vitro activity, in vivo pharmacokinetics (e.g., half-life) may decline due to metabolic instability .

What methodologies are recommended for resolving discrepancies in structure-activity relationships (SAR)?

Advanced Research Question

  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., thiolane vs. piperidine) to bioactivity using multivariate regression .
  • Crystallographic Studies : Resolve conflicting SAR data by comparing ligand-enzyme complexes (e.g., altered binding poses due to thiolane stereochemistry) .
  • Meta-Analysis : Aggregate data from analogs (e.g., 1-(2-chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea) to identify conserved pharmacophores .

What computational approaches are used to predict binding affinity and selectivity?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to assess stability of hydrogen bonds with urea carbonyl (lifetimes >500 ps correlate with activity) .
  • QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using IC₅₀ data from 20+ analogs; electrostatic fields near the methoxyethyl group drive selectivity .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (low for this compound due to polar surface area >90 Ų) .

How can stability under varying pH and temperature conditions be assessed?

Basic Research Question

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC. Degradation peaks at pH <3 indicate urea bond hydrolysis .
  • Thermal Gravimetric Analysis (TGA) : Stability up to 150°C suggests suitability for solid formulations .
    Advanced Consideration : Light exposure (ICH Q1B guidelines) induces thiolane ring oxidation; protect with amber glass during storage .

What in vitro models are suitable for evaluating therapeutic potential?

Basic Research Question

  • Cell-Based Assays : Use LPS-stimulated RAW264.7 macrophages to assess anti-inflammatory effects (NO inhibition) .
  • Enzyme Assays : sEH inhibition in human liver microsomes correlates with in vivo efficacy .
    Advanced Consideration : 3D tumor spheroids (HCT-116) test antiproliferative activity; EC₅₀ values <10 µM suggest oncology applications .

How can researchers address low bioavailability in preclinical studies?

Advanced Research Question

  • Prodrug Design : Synthesize phosphate esters of the methoxyethyl group to enhance solubility (>5 mg/mL in PBS) .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) to prolong half-life in rat plasma from 2 to 8 hrs .

What analytical techniques validate compound stability in biological matrices?

Advanced Research Question

  • LC-MS/MS Quantification : Monitor degradation in plasma (37°C, 24 hrs) with a LOQ of 1 ng/mL .
  • Microsomal Stability Assays : Incubate with rat liver microsomes (NADPH regeneration system); >50% remaining after 30 mins indicates metabolic robustness .

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